molecular formula C6H9F3O2S2 B1654369 3-Methylsulfonyl-4-(trifluoromethyl)thiolane CAS No. 2230800-20-9

3-Methylsulfonyl-4-(trifluoromethyl)thiolane

Cat. No.: B1654369
CAS No.: 2230800-20-9
M. Wt: 234.3
InChI Key: CZFMLLMNJHSYFK-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-4-(trifluoromethyl)thiolane is a chemical compound with the molecular formula C6H9F3O2S2 and a molecular weight of 234.3 g/mol. This compound is known for its diverse applications in synthetic chemistry, materials science, pharmacology, and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically involves the use of trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) under conditions that promote the nucleophilic addition of the trifluoromethyl anion to the carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-4-(trifluoromethyl)thiolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiolanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides, cyclic unsaturated sulfones, and various substituted thiolanes .

Scientific Research Applications

3-Methylsulfonyl-4-(trifluoromethyl)thiolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane involves its interaction with molecular targets through its trifluoromethyl group. This group increases the lipophilicity of the compound, enhancing its ability to cross biological membranes and interact with intracellular targets . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)thietan-3-ol
  • 2-(Trifluoromethyl)tetrahydrothiophen-2-ol
  • 3-(Trifluoromethyl)-tetrahydrothiophen-3-ol
  • 2-(Trifluoromethyl)tetrahydrothiopyran

Uniqueness

3-Methylsulfonyl-4-(trifluoromethyl)thiolane is unique due to its specific combination of a trifluoromethyl group and a thiolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-methylsulfonyl-4-(trifluoromethyl)thiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2S2/c1-13(10,11)5-3-12-2-4(5)6(7,8)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFMLLMNJHSYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CSCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180005
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-20-9
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230800-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 2
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
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3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 4
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 5
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 6
3-Methylsulfonyl-4-(trifluoromethyl)thiolane

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